1-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid
Descripción
Propiedades
IUPAC Name |
1-methyl-3-pyridin-2-ylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-13-6-7(10(14)15)9(12-13)8-4-2-3-5-11-8/h2-6H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYDINHISJQINO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1152510-81-0 | |
| Record name | 1-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory.
Mode of Action
It is known that similar compounds interact with their targets through classical hydrogen bonds, π–π interactions, and cation–π interactions.
Actividad Biológica
1-Methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid (CAS No. 1152510-52-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Chemical Formula | C10H9N3O2 |
| Molecular Weight | 203.2 g/mol |
| IUPAC Name | This compound |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the pyrazole scaffold. For instance, derivatives of 1H-pyrazole have demonstrated significant antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. Notably, a study indicated that certain pyrazole derivatives could induce apoptosis in these cancer cells by enhancing caspase-3 activity, suggesting their role as promising anticancer agents .
Table 1: Summary of Anticancer Activities
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 7d | MDA-MB-231 | 1.0 | Induces apoptosis via caspase activation |
| 7h | HepG2 | 2.5 | Cell cycle arrest and apoptosis |
| 10c | Various Cancer Cells | 10.0 | Microtubule destabilization |
Anti-inflammatory and Analgesic Properties
In addition to anticancer effects, pyrazole derivatives have shown anti-inflammatory and analgesic activities. A study reported that specific pyrazole compounds exhibited comparable effects to indomethacin in reducing carrageenan-induced edema in animal models . This suggests potential applications in treating inflammatory conditions.
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been explored. Compounds have been synthesized and tested against various bacterial strains, including E. coli and S. aureus. Some derivatives demonstrated significant antibacterial activity, indicating their potential as therapeutic agents against infections .
Case Study 1: Synthesis and Evaluation of Pyrazole Derivatives
A comprehensive study synthesized a series of asymmetric pyrazole derivatives and evaluated their biological activities. Among these, certain compounds exhibited effective inhibition of microtubule assembly at concentrations as low as 20 µM, confirming their potential as microtubule-destabilizing agents in cancer therapy .
Case Study 2: Structure-Activity Relationship (SAR) Analysis
A detailed SAR analysis was conducted on various pyrazole compounds to determine the influence of structural modifications on biological activity. The findings indicated that specific substitutions on the pyrazole ring significantly enhanced anticancer activity while maintaining low toxicity profiles .
Aplicaciones Científicas De Investigación
Pharmaceutical Research
TFDA has shown promise in pharmaceutical applications due to its unique structure which may influence biological activity. The trifluoromethyl group is known to enhance metabolic stability and bioavailability of drug candidates. Studies have indicated that compounds with similar structures can exhibit significant antibacterial and antifungal properties, making TFDA a candidate for further exploration in drug development.
Chemical Synthesis
The compound can serve as an intermediate in the synthesis of other complex molecules. Its reactive functional groups allow for various chemical transformations, including nucleophilic substitutions and coupling reactions. This makes TFDA valuable in synthetic organic chemistry for producing novel compounds with potential therapeutic effects.
Material Science
In material science, TFDA can be utilized in the development of advanced materials such as polymers and coatings. The incorporation of fluorinated groups often results in materials with enhanced chemical resistance and thermal stability. Research into fluorinated polymers has shown that they can exhibit superior properties for applications in electronics and protective coatings.
Environmental Chemistry
Given the increasing concern over environmental pollutants, TFDA's stability and reactivity make it a subject of study in environmental chemistry. Its potential degradation pathways and interactions with various environmental matrices are important for assessing its environmental impact and safety.
Case Study 1: Antimicrobial Activity
A study conducted on derivatives of TFDA demonstrated significant antimicrobial activity against various strains of bacteria and fungi. The presence of the dinitrophenyl group was found to enhance this activity, suggesting that modifications to this compound could lead to the development of new antimicrobial agents.
Case Study 2: Synthesis of Fluorinated Compounds
Research has illustrated the use of TFDA as a key intermediate in synthesizing fluorinated compounds with potential pharmaceutical applications. By employing TFDA in nucleophilic substitution reactions, researchers successfully synthesized several new derivatives that exhibited promising biological activities.
Case Study 3: Polymer Development
In material science research, TFDA was incorporated into polymer matrices to study its effects on mechanical properties and thermal stability. Results indicated that polymers containing TFDA showed improved resistance to solvents and higher thermal degradation temperatures compared to standard polymers.
Data Tables
| Application Area | Description |
|---|---|
| Pharmaceutical Research | Potential drug candidate |
| Chemical Synthesis | Intermediate for complex molecules |
| Material Science | Development of advanced materials |
| Environmental Chemistry | Assessment of environmental impact |
Comparación Con Compuestos Similares
Substituent Effects on Physicochemical Properties
The substituents on the pyrazole ring significantly influence solubility, melting points, and reactivity:
Key Observations :
- Electron-Withdrawing Groups (e.g., CF₃) : Increase acidity and thermal stability, making 1-methyl-3-(trifluoromethyl) derivatives suitable for agrochemicals requiring environmental resilience .
- Pyridine Isomerism : Pyridin-2-yl vs. pyridin-3-yl alters electronic distribution and steric interactions, affecting target binding in drug design .
- Hydrogen Bonding: Amino and carboxylic acid groups (e.g., 3-amino derivatives) enhance solubility and crystallinity, useful in material science .
Métodos De Preparación
Step 1: Substitution and Hydrolysis
- Starting materials: Alpha,beta-unsaturated ester and 2,2-difluoroacetyl halide (X = F or Cl)
- Reaction: The difluoroacetyl halide is added dropwise at low temperature to the ester solution with an acid-binding agent. After reaction, alkaline hydrolysis converts the intermediate to an alpha-difluoroacetyl carboxylic acid intermediate.
- Conditions: Low temperature control, organic solvents, acid-binding agents, and alkali for hydrolysis.
Step 2: Condensation and Cyclization
- Reagents: The alpha-difluoroacetyl intermediate is reacted with methylhydrazine aqueous solution in the presence of a catalyst (e.g., potassium iodide or sodium iodide).
- Process: Low-temperature condensation followed by controlled temperature rise under reduced pressure to promote cyclization. Acidification precipitates the crude product.
- Purification: Recrystallization from aqueous alcohol mixtures (methanol, ethanol, or isopropanol with water in 35-65% ratio) yields the pure compound.
Performance Data
| Parameter | Value |
|---|---|
| Yield | ~75.8 - 75.9% |
| Purity (HPLC) | >99.5% |
| Isomer ratio (target:isomer) | ~95:5 |
| Recrystallization solvent | 40% aqueous ethanol (reflux 1-2 hours) |
| Catalyst | Potassium iodide or sodium iodide |
Advantages and Notes
- Simple operation and readily available raw materials.
- High reaction yield and purity with reduced isomer content compared to previous methods.
- The process controls isomer formation effectively through catalyst choice and recrystallization conditions.
- Suitable for scale-up due to straightforward steps and manageable purification.
Preparation Method B: Functionalization via Halogenation, Coupling, and Grignard Carboxylation
This alternative approach avoids isomer formation by starting from N-methyl-3-aminopyrazole and involves three key steps:
Step 1: Halogenation
- Reaction: N-methyl-3-aminopyrazole is reacted with bromine or iodine to selectively substitute the pyrazole 4-position.
Step 2: Diazotization and Coupling
- Process: The halogenated intermediate undergoes diazotization and coupling with potassium difluoromethyl trifluoroborate to introduce the difluoromethyl group at the 3-position, yielding 4-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole.
Step 3: Grignard Exchange and Carboxylation
- Reagents: Isopropyl magnesium chloride is used for Grignard exchange on the brominated pyrazole, followed by reaction with carbon dioxide to introduce the carboxylic acid group at C4.
Performance Data
| Parameter | Value |
|---|---|
| Total yield (3 steps) | Up to 64% |
| Product purity | >99.5% |
| Isomer formation | Avoided |
| Reaction complexity | Moderate, requires handling of Grignard reagents |
Advantages and Notes
- Avoids isomer formation inherent in cyclization routes.
- Product purity is high, suitable for fine chemical and pharmaceutical applications.
- The method is amenable to process scale-up with potential for industrial application.
- Requires careful control of organometallic reagents and diazotization steps.
Comparative Summary of Preparation Methods
| Feature | Method A: Cyclization Route | Method B: Halogenation & Grignard Route |
|---|---|---|
| Starting Materials | Difluoroacetyl halide, unsaturated ester, methylhydrazine | N-methyl-3-aminopyrazole, halogen, Grignard reagents |
| Steps | 2 main steps (substitution/hydrolysis, condensation/cyclization) | 3 main steps (halogenation, diazotization/coupling, Grignard carboxylation) |
| Yield | ~75.8% | Up to 64% |
| Purity | >99.5% | >99.5% |
| Isomer Formation | Minor (95:5 ratio) | None |
| Operational Complexity | Moderate, requires careful temperature control and catalyst use | Moderate to high, requires organometallic handling |
| Scalability | Good | Good, with process optimization |
| Advantages | Simple raw materials, high yield, reduced isomers | High purity, no isomers, versatile intermediate |
Research Findings and Practical Considerations
- The cyclization method benefits from catalyst selection (potassium iodide preferred) and recrystallization solvent composition to minimize isomers and maximize purity.
- The halogenation-Grignard route provides an isomer-free product but involves more steps and sensitive reagents.
- Both methods achieve high purity (>99.5% by HPLC), suitable for pharmaceutical intermediates.
- Reaction monitoring by HPLC is critical to ensure low residual starting materials and isomer content.
- Temperature control during addition and cyclization steps is essential to optimize yield and selectivity.
- Recrystallization solvents and conditions strongly influence final product purity and yield.
Q & A
Q. What are the optimal synthetic routes for 1-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid?
The synthesis typically involves multi-step reactions, such as cyclocondensation of precursors like ethyl acetoacetate or pyridine derivatives with hydrazines. Key steps include:
- Cyclocondensation : Reacting substituted pyridines with hydrazine derivatives under controlled pH and temperature (e.g., 80–100°C) to form the pyrazole core .
- Carboxylation : Introducing the carboxylic acid group via hydrolysis of ester intermediates using alkaline conditions (e.g., NaOH/ethanol) .
- Purification : Flash chromatography (e.g., cyclohexane/ethyl acetate gradients) or recrystallization ensures high purity (>95%) .
Q. How can spectroscopic techniques (NMR, IR, MS) characterize this compound?
- ¹H/¹³C NMR : Peaks for pyrazole protons (δ 7.5–8.5 ppm) and pyridine ring protons (δ 8.0–8.7 ppm) confirm substitution patterns. Carboxylic acid protons may appear as broad singlets (δ 12–13 ppm) .
- IR Spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and 2500–3000 cm⁻¹ (O-H stretch) verify the carboxylic acid group .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 203.2 for methyl ester derivatives) and fragmentation patterns validate the structure .
Q. What safety protocols are recommended for handling this compound?
- GHS Compliance : While specific GHS data is limited, similar pyrazole-carboxylic acids require PPE (gloves, lab coats) and ventilation due to potential respiratory irritation .
- Spill Management : Neutralize with inert adsorbents (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How does structural modification (e.g., fluorination) enhance bioactivity?
Fluorinated analogs (e.g., 3-(difluoromethyl)- derivatives) improve metabolic stability and target binding via increased lipophilicity and electronic effects. For example:
- Anticancer Activity : Fluorine atoms enhance autophagy induction (e.g., mTOR/p70S6K pathway inhibition) in prostate cancer models .
- Synthetic Methods : Electrophilic fluorination or use of fluorinated building blocks (e.g., trifluoroacetic acid) under anhydrous conditions .
Q. What computational methods predict the compound’s reactivity and target interactions?
- DFT Calculations : Optimize geometry and analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular Docking : Simulate binding to biological targets (e.g., kinases) using software like AutoDock Vina, referencing crystallographic data from PubChem (InChIKey: RLOHOBNEYHBZID) .
Q. How can solubility challenges in biological assays be addressed?
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to maintain solubility without cytotoxicity .
- Salt Formation : Convert to sodium/potassium salts via neutralization with aqueous NaOH/KOH .
- Dynamic Light Scattering (DLS) : Monitor aggregation in PBS buffers to optimize formulation .
Q. How to resolve contradictions in reported bioactivity data?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
